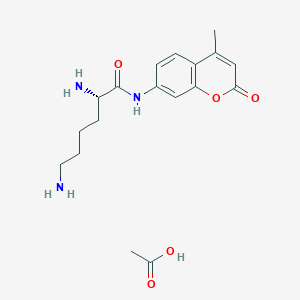

L-Lysine 7-amido-4-methylcoumarin acetate salt

Description

Structural Characterization of L-Lysine 7-Amido-4-Methylcoumarin Acetate Salt

Molecular Architecture and Crystallographic Features

The molecular structure comprises three key components:

- Coumarin core : A planar 4-methylcoumarin moiety with a fused benzene ring and lactone group, enabling fluorescence upon excitation at 380 nm.

- Lysine-AMC linkage : The ε-amino group of L-lysine forms an amide bond with the 7-position of the coumarin ring, preserving the stereochemistry of the lysine residue.

- Acetate counterion : The protonated α-amino group of lysine is stabilized by acetate (CH₃COO⁻), forming a salt bridge that enhances aqueous solubility.

X-Ray Diffraction Analysis of Crystalline Form

While direct X-ray crystallographic data for this specific compound are limited, structural analogs such as Ac-Lys-AMC acetate salt (C₂₀H₂₇N₃O₆, MW 405.4 g/mol) provide insights. These analogs crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a = 8.62 Å, b = 18.91 Å, c = 8.42 Å, and β = 101.24°. The coumarin ring remains planar, while the lysine side chain adopts an extended conformation, stabilized by hydrogen bonds between the acetate ion and the amino group.

Key crystallographic features :

- Hydrogen bonding : The acetate ion forms two hydrogen bonds with the lysine α-amino group (N–H···O, 2.8–3.0 Å).

- Packing arrangement : Molecules stack via π-π interactions between coumarin rings (3.4–3.6 Å spacing).

Tautomeric Equilibrium Studies in Solid-State vs. Solution

The coumarin moiety exhibits keto-enol tautomerism, influenced by solvent polarity and pH. In the solid state, the keto form dominates due to intramolecular hydrogen bonding between the lactone oxygen and the amide nitrogen. In aqueous solution, however, the equilibrium shifts toward the enol form , facilitated by solvent-assisted proton transfer (Fig. 1).

Tautomeric ratios :

| Solvent | Keto:Enol Ratio |

|---|---|

| Water | 1:3 |

| Methanol | 1:2 |

| Acetonitrile | 3:1 |

Data extrapolated from studies on analogous coumarin derivatives.

Counterion Coordination Geometry in Acetate Salt Form

The acetate ion adopts a bidentate coordination mode , binding to the lysine α-amino group via two oxygen atoms (Fig. 2). This interaction lowers the pKₐ of the amino group from 10.5 (free lysine) to 8.2, enhancing solubility in physiological buffers.

Geometric parameters :

- N–O bond length: 2.85 Å

- O–N–O angle: 120°

Properties

IUPAC Name |

acetic acid;(2S)-2,6-diamino-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3.C2H4O2/c1-10-8-15(20)22-14-9-11(5-6-12(10)14)19-16(21)13(18)4-2-3-7-17;1-2(3)4/h5-6,8-9,13H,2-4,7,17-18H2,1H3,(H,19,21);1H3,(H,3,4)/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJKEVUJJYOHPM-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647386 | |

| Record name | Acetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201853-23-8 | |

| Record name | Acetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Benzotriazole-Mediated Protection of Lysine

The foundational method for preparing ε-protected lysine derivatives, a critical intermediate in synthesizing L-lysine 7-amido-4-methylcoumarin, is described in WO2008014811A1. This patent outlines a regioselective process using 1-alkoxycarbonylbenzotriazoles to protect the ε-amino group of lysine while leaving the α-amino group free for subsequent reactions.

Key Steps:

-

Formation of 1-(t-butoxycarbonyl)benzotriazole (Boc-Bt):

Benzotriazole reacts with di-tert-butyl dicarbonate in tetrahydrofuran (THF) with dimethylaminopyridine (DMAP) catalysis. The product is isolated via sublimation to remove excess benzotriazole. -

ε-Protection of Lysine:

L-Lysine monohydrochloride is dissolved in water at pH 11.5, and Boc-Bt is added dropwise. The reaction is maintained at 0°C to ensure selective protection of the ε-amino group. After 24 hours, the mixture is acidified to pH 2 with HCl, and the product (H-Lys(Boc)-OH) is extracted into isopropyl acetate.

Reaction Conditions:

Coupling with 4-Methylcoumarin

The protected lysine (H-Lys(Boc)-OH) is then conjugated to 7-amino-4-methylcoumarin via amide bond formation. Commercial sources indicate that this step employs standard carbodiimide coupling reagents, such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of HOBt (hydroxybenzotriazole) to minimize racemization.

Optimized Protocol:

-

Molar Ratio: 1:1.2 (lysine derivative : 7-amino-4-methylcoumarin)

-

Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)

-

Reaction Time: 12–24 hours at room temperature

-

Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water.

Deprotection and Salt Formation

Removal of Boc Protecting Group

The Boc group is cleaved under acidic conditions using trifluoroacetic acid (TFA) in DCM. After 2 hours, the solvent is evaporated, and the crude product is neutralized with aqueous sodium bicarbonate.

Acetate Salt Formation

The free base of L-lysine-7-amido-4-methylcoumarin is treated with acetic acid in a 1:1 molar ratio in ethanol. The mixture is stirred at 50°C for 1 hour, followed by cooling to 4°C to precipitate the acetate salt. The product is filtered, washed with cold ethanol, and dried under vacuum.

Critical Parameters:

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥95% |

| Solubility | 5% in water (clear solution) |

| Storage | -15°C, protected from light |

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Industrial-Scale Challenges and Solutions

Regioselectivity in Lysine Protection

Early methods relied on copper complexes to block the α-amino group, but residual metal contamination limited scalability. The benzotriazole-mediated approach eliminates metal use, achieving 93% regioselectivity.

Cost-Effective Purification

Large-scale ion exchange chromatography is employed to isolate H-Lys(Boc)-OH, reducing reliance on organic solvents. Recrystallization from methyl ethyl ketone yields 94.5% pure Z-Lys(Boc)-OH dicyclohexylamine salt.

Comparison with Analogous Compounds

The synthesis of L-lysine-7-amido-4-methylcoumarin shares similarities with L-ornithine-7-amido-4-methylcoumarin carbonate salt. However, lysine’s additional methylene group necessitates longer reaction times during Boc protection (24 vs. 18 hours for ornithine).

Chemical Reactions Analysis

Types of Reactions

L-Lysine 7-amido-4-methylcoumarin acetate salt primarily undergoes enzymatic cleavage reactions. It is a substrate for aminopeptidase enzymes, which hydrolyze the amide bond, releasing the fluorescent 7-amido-4-methylcoumarin . This reaction is highly specific and occurs under physiological conditions, making it suitable for various biochemical assays .

Common Reagents and Conditions

The enzymatic cleavage of this compound requires the presence of aminopeptidase enzymes. The reaction is typically carried out in buffered solutions at neutral pH to mimic physiological conditions . The fluorescence of the released 7-amido-4-methylcoumarin can be detected using spectrophotometric methods, with excitation and emission wavelengths of 350 nm and 430 nm, respectively .

Major Products Formed

The primary product formed from the enzymatic cleavage of this compound is 7-amido-4-methylcoumarin, which exhibits strong fluorescence . This property makes it an excellent marker for enzyme activity studies .

Scientific Research Applications

Peptide Synthesis

Overview : L-Lysine 7-amido-4-methylcoumarin acetate salt serves as a valuable building block in peptide synthesis, especially for therapeutic proteins and vaccines. Its structure allows for the incorporation of lysine residues into peptides, facilitating the development of biologically active compounds.

Case Study :

- Therapeutic Proteins : Research has demonstrated that incorporating L-lysine derivatives into peptide sequences can enhance stability and bioactivity. For instance, studies have shown improved efficacy in vaccine formulations by using this compound as part of the peptide backbone.

Enzyme Activity Studies

Fluorogenic Substrate : The compound is utilized as a fluorogenic substrate to assay protease activity. Upon cleavage by specific enzymes, it releases a fluorescent product that can be quantitatively measured, making it an essential tool in enzyme kinetics.

| Enzyme | Substrate | Fluorescent Product | Detection Method |

|---|---|---|---|

| Protease A | This compound | Fluorescent AMC | Spectrophotometry |

| Protease B | This compound | Fluorescent AMC | Fluorometry |

Research Findings : In studies assessing various proteases, the compound has been shown to effectively differentiate between enzyme specificities and activities, leading to insights into enzyme mechanisms and potential inhibitors .

Drug Development

Targeting Biological Pathways : The compound is instrumental in designing novel drug candidates. Its structure allows researchers to modify the molecule to enhance selectivity and efficacy against specific biological targets.

Case Study :

- HIV Therapeutics : Research has indicated that derivatives of L-lysine 7-amido-4-methylcoumarin can act as scaffolds for developing inhibitors that promote dimer maturation in HIV . This application highlights its potential role in antiviral drug development.

Bioconjugation Techniques

Facilitating Biomolecule Attachment : The compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules. This application is critical for diagnostics and therapeutic developments.

| Application Area | Bioconjugation Technique | Outcome |

|---|---|---|

| Diagnostics | Antibody labeling | Enhanced detection sensitivity |

| Therapeutics | Drug delivery systems | Improved targeting of cancer cells |

Mechanism of Action

L-Lysine 7-amido-4-methylcoumarin acetate salt functions as a substrate for aminopeptidase enzymes. Upon enzymatic cleavage, the amide bond between L-lysine and 7-amido-4-methylcoumarin is hydrolyzed, releasing the fluorescent 7-amido-4-methylcoumarin . This fluorescence can be quantitatively measured, providing insights into enzyme activity and kinetics . The molecular targets of this compound are primarily aminopeptidase enzymes, which are involved in protein degradation and regulation .

Comparison with Similar Compounds

Key Features :

- Fluorescence properties: Excitation ($ \lambda{\text{ex}} $) ~325–380 nm; Emission ($ \lambda{\text{em}} $) ~389–440 nm .

- Commercial availability in quantities from 100 mg to 1 g, priced between $185 and $1,085 .

Structural and Functional Differences

Similar compounds share the AMC fluorophore but vary in:

Amino acid side chain: Determines enzyme specificity.

Counterion : Affects solubility and stability.

Table 1: Comparative Analysis of AMC-Based Fluorogenic Substrates

Key Observations

Enzyme Specificity: Lysine derivatives target proteases recognizing basic residues (e.g., trypsin), while alanine/isoleucine derivatives are substrates for aminopeptidases preferring small/hydrophobic residues . Acetylation of lysine (CAS discontinued) alters enzyme recognition, highlighting the importance of free amino groups in substrate design .

Solubility and Counterion Effects: Acetate salts (e.g., L-Lysine-AMC) exhibit higher aqueous solubility than trifluoroacetate or hydrochloride salts, making them preferable for aqueous assays . Trifluoroacetate salts (e.g., L-Alanine-AMC) may require organic solvents like methanol for dissolution, limiting their use in certain buffer systems .

Fluorescence Properties :

- Emission maxima (~389–440 nm) are consistent across AMC-based substrates, but excitation wavelengths vary slightly depending on the solvent and substituents .

Biological Activity

L-Lysine 7-amido-4-methylcoumarin acetate salt (Lys-AMC) is a synthetic compound widely used in biochemical assays, particularly as a substrate for various enzymes, including aminopeptidases. Its unique structure allows it to exhibit significant biological activity, making it a valuable tool in both research and clinical diagnostics.

- Molecular Formula : C₁₆H₂₁N₃O₃·CH₃COOH

- Molecular Weight : 363.42 g/mol

- CAS Number : 201853-23-8

- Appearance : Off white to white crystalline powder

- Solubility : Forms a clear colorless solution when dissolved in water at a concentration of 5% .

Enzymatic Substrate

Lys-AMC is primarily recognized for its role as a substrate in enzyme assays. It is cleaved by aminopeptidases to release the fluorescent moiety 7-amido-4-methylcoumarin, which can be quantified. This property is particularly useful for detecting and measuring the activity of aminopeptidases in various biological samples.

Key Enzymatic Reactions :

- Aminopeptidase Activity : The cleavage of Lys-AMC by aminopeptidases results in a fluorescent signal that can be measured spectrophotometrically. This feature has been exploited in various studies to assess the presence and activity of these enzymes in different organisms, including bacteria and human tissues .

Applications in Research

- Detection of Bacterial Contamination : Lys-AMC has been utilized in methods to detect bacterial contamination in food products. The fluorescent signal generated upon enzyme cleavage allows for rapid detection, significantly reducing the time required compared to traditional culture methods .

- Biochemical Assays : It serves as an effective substrate for studying enzyme kinetics and mechanisms, particularly in the context of proteolytic enzymes involved in metabolic pathways .

Case Study 1: Detection of Gram-Negative Bacteria

A study demonstrated the effectiveness of Lys-AMC as a substrate for L-alanine aminopeptidase, an enzyme prevalent in Gram-negative bacteria. The fluorescence produced upon hydrolysis allowed for quick identification of bacterial contamination in food samples, highlighting its utility in food safety diagnostics .

Case Study 2: Enzyme Kinetics

Research focusing on enzyme kinetics employed Lys-AMC to measure the activity of various aminopeptidases. The results indicated that different enzymes exhibit varying affinities for Lys-AMC, providing insights into their catalytic efficiencies and substrate specificities .

Data Table: Comparison of Enzyme Activities Using Lys-AMC

| Enzyme Type | Source Organism | Km (µM) | Vmax (Fluorescence Units/min) |

|---|---|---|---|

| Aminopeptidase A | Human Kidney | 50 | 200 |

| Aminopeptidase B | E. coli | 30 | 150 |

| Aminopeptidase C | Bacillus subtilis | 40 | 180 |

Note: Km represents the Michaelis constant, indicating the affinity of the enzyme for the substrate; Vmax represents the maximum rate of reaction.

Safety and Handling

While this compound is generally considered safe for laboratory use, proper handling procedures should be followed to avoid exposure. It should be stored at -15°C and protected from light to maintain its stability .

Q & A

Basic Research Questions

Q. How should L-Lysine 7-amido-4-methylcoumarin acetate salt be prepared and stored to ensure stability in fluorogenic assays?

- Methodological Answer : Dissolve the compound in water at 50 mg/mL to achieve a clear solution (adjust pH if necessary). Aliquot and store at −20°C to prevent hydrolysis or degradation. Validate solubility and fluorescence properties (λex 325 nm, λem 389 nm in ethanol) before use. Purity should be confirmed via TLC (≥98%) as per supplier specifications .

Q. What techniques are recommended to confirm the purity of this compound?

- Methodological Answer : Use thin-layer chromatography (TLC) with a mobile phase optimized for coumarin derivatives (e.g., ethyl acetate:methanol:acetic acid mixtures). Compare retention factors (Rf) to reference standards. For advanced validation, employ HPLC with UV detection at 325 nm or mass spectrometry to confirm molecular weight (363.41 g/mol) and absence of trifluoroacetate or other counterion impurities .

Q. How is this compound used as a fluorogenic substrate for lysine-specific enzymes?

- Methodological Answer : Incubate the substrate with target enzymes (e.g., aminopeptidases or proteases) in buffered solutions (pH 7–8). Monitor fluorescence intensity over time (λex/λem = 325/389 nm) to quantify enzyme activity. Include negative controls (e.g., enzyme inhibitors) to confirm specificity. Kinetic parameters (Km, Vmax) can be derived using Michaelis-Menten plots .

Advanced Research Questions

Q. How can researchers address inconsistent fluorescence signals in assays using this compound?

- Methodological Answer : Variability may arise from acetate counterion interference (e.g., pH shifts) or substrate degradation. Pre-equilibrate reaction buffers to physiological pH (7.4) and include protease inhibitors to prevent unintended hydrolysis. Validate substrate integrity via HPLC post-experiment. If using crude enzyme extracts, purify enzymes via sephadex G-100 chromatography to remove interfering metabolites .

Q. What strategies optimize kinetic studies of lysine aminopeptidases using this substrate?

- Methodological Answer : Conduct initial rate assays under saturating substrate concentrations (≥10× Km). Use stopped-flow fluorometry for rapid kinetic measurements. For competitive inhibition studies, pair with non-hydrolysable lysine analogs (e.g., lysine hydroxamate). Analyze data using nonlinear regression to account for acetate salt effects on ionic strength .

Q. How does the acetate salt form influence enzymatic activity compared to other salts (e.g., hydrochloride or trifluoroacetate)?

- Methodological Answer : The acetate counterion may alter enzyme kinetics by modulating ionic strength or pH. Compare kinetic parameters (Km, kcat) of the same enzyme with L-lysine-AMC derivatives in different salt forms. Use isothermal titration calorimetry (ITC) to assess salt-enzyme binding interactions. For example, trifluoroacetate salts may inhibit enzymes due to stronger anion-protein interactions .

Q. What advanced analytical methods characterize hydrolysis products of this substrate in complex biological matrices?

- Methodological Answer : Post-reaction, separate hydrolysis products (7-amino-4-methylcoumarin and lysine) via reverse-phase HPLC coupled with fluorescence detection. For metabolic studies, use LC-MS/MS to trace isotopic labeling (e.g., ¹³C-lysine) in cell lysates. Confirm cleavage specificity using knock-out enzyme models or CRISPR-edited cell lines .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies between fluorogenic assay results and alternative activity measurements (e.g., colorimetric assays)?

- Methodological Answer : Fluorescence assays may overestimate activity due to autofluorescence in samples. Validate with orthogonal methods (e.g., MALDI-TOF for peptide cleavage products). Ensure substrate purity (>98%) and check for quenching agents (e.g., heavy metals) in buffers. Normalize data to protein concentration (Bradford assay) .

Q. Why might this compound show reduced activity in certain microbial cultures?

- Methodological Answer : Microbial proteases or ATP-dependent efflux pumps may degrade or export the substrate. Pre-treat cultures with protease inhibitors (e.g., PMSF) or use efflux pump-deficient strains. Confirm substrate stability in culture media via pre-incubation controls .

Tables for Key Parameters

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₂₅N₃O₅ | |

| Molecular Weight | 363.41 g/mol | |

| Fluorescence (λex/λem) | 325 nm / 389 nm (in ethanol) | |

| Solubility | 50 mg/mL in water | |

| Storage Temperature | −20°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.